molecular formula C17H25N3O3 B2615994 tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate CAS No. 1286272-95-4

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate

Cat. No.: B2615994
CAS No.: 1286272-95-4
M. Wt: 319.405
InChI Key: KNYZJDCEBYKHBQ-HDJSIYSDSA-N
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Description

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate is a compound that features a tert-butyl group, a cyclohexyl ring, and an isonicotinamido moiety

Preparation Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of the cyclohexyl ring, and subsequent introduction of the isonicotinamido group. Reaction conditions may vary, but common reagents include tert-butyl chloroformate, isonicotinic acid, and cyclohexylamine. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the tert-butyl or isonicotinamido groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[4-(pyridine-4-carbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-14-6-4-13(5-7-14)19-15(21)12-8-10-18-11-9-12/h8-11,13-14H,4-7H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZJDCEBYKHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120698
Record name Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286272-95-4
Record name Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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